molecular formula C7H3Br2ClN2 B14787494 6,8-Dibromo-2-chloroimidazo[1,2-a]pyridine

6,8-Dibromo-2-chloroimidazo[1,2-a]pyridine

Cat. No.: B14787494
M. Wt: 310.37 g/mol
InChI Key: JVADPTNZERTMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-2-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-chloroimidazo[1,2-a]pyridine typically involves the bromination and chlorination of imidazo[1,2-a]pyridine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at the desired positions on the imidazo[1,2-a]pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine or chlorine atoms .

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets in biological systems. The halogen atoms enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, making it effective against tuberculosis .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-chloroimidazo[1,2-a]pyridine
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide

Uniqueness

Compared to similar compounds, it may exhibit different biological activities and chemical reactivity due to the specific positioning of the halogen atoms .

Properties

Molecular Formula

C7H3Br2ClN2

Molecular Weight

310.37 g/mol

IUPAC Name

6,8-dibromo-2-chloroimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H3Br2ClN2/c8-4-1-5(9)7-11-6(10)3-12(7)2-4/h1-3H

InChI Key

JVADPTNZERTMIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Br)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.